molecular formula C6H8N4 B11922763 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine

Katalognummer: B11922763
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: KABBHOGXMMTQSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the fused heterocyclic ring system. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazopyridines, which can exhibit diverse biological activities.

Wissenschaftliche Forschungsanwendungen

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For example, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. Additionally, the compound can inhibit enzymes such as aromatase, impacting hormone synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structural arrangement, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C6H8N4

Molekulargewicht

136.15 g/mol

IUPAC-Name

3a,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C6H8N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-5H,(H2,7,8)(H,9,10)

InChI-Schlüssel

KABBHOGXMMTQSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2C1NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.